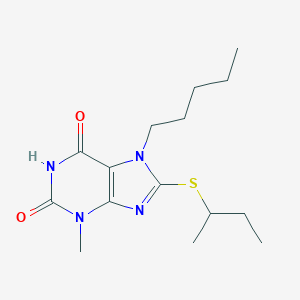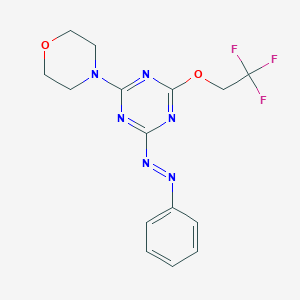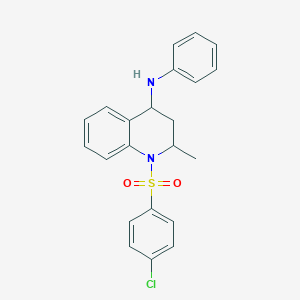
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the purine family, which is characterized by a two-ring structure composed of carbon and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butan-2-ylsulfanyl and pentyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine ring, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) to modify the purine ring or the alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, hydrogen gas (H₂)
Substitution: Amines, thiols, strong bases (NaH, KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrogenated purine derivatives
Substitution: Amino or thiol-substituted purine derivatives
科学研究应用
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 8-Benzylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- 8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
Uniqueness
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is unique due to the specific combination of butan-2-ylsulfanyl and pentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415846.png)
![2-(4-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415847.png)
![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)
![2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415851.png)
![(4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B415853.png)

![1-[(4-Bromophenyl)sulfonyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415855.png)

![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![(2-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B415862.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415866.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-propanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415867.png)
![8-chloro-2-(4-ethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415869.png)
